N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide

Stereochemistry Keap1 binding Fluorescence Polarization

Electrophilic NRF2 activators (sulforaphane, DMF) cause confounding off-target cysteine modifications and fail to induce mitophagy. ML334 (LH601A) is a first-in-class, non-covalent, reversible Keap1-NRF2 PPI inhibitor that eliminates these artifacts. - Stereochemistry-defined (SRS)-5 configuration ensures >100-fold potency over other isomers (Kd = 1 µM). - Aqueous solubility >100 µM in PBS; non-cytotoxic up to 26 µM in HEK293/HepG2 cells. - Validated in cardiac fibrosis and mitophagy models; compatible with automated liquid-handling workflows.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
Cat. No. B12163851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C=CN3C
InChIInChI=1S/C19H19N3O3/c1-12(23)20-15-6-7-18(25-3)16(11-15)21-19(24)14-5-4-13-8-9-22(2)17(13)10-14/h4-11H,1-3H3,(H,20,23)(H,21,24)
InChIKeyJEMQWEZSZBXDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML334: Non-Covalent Keap1–NRF2 PPI Inhibitor Overview


N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide, designated ML334 (LH601A), is a first-in-class, direct, non-covalent small-molecule inhibitor of the Keap1–NRF2 protein-protein interaction (PPI) [1]. Identified through high-throughput screening of the NIH MLPCN library using a fluorescence polarization assay, ML334 represents a chemotype fundamentally distinct from electrophilic NRF2 activators such as sulforaphane and dimethyl fumarate [1]. With a molecular weight of 446.50 Da, the compound demonstrates cell permeability, aqueous solubility exceeding 100 µM in PBS, and a defined stereochemical configuration (SRS)-5 essential for its activity .

Non-covalent Keap1-NRF2 pathway studies
Stereochemistry-controlled target engagement
Cell-compatible aqueous solubility for in vitro assays

Why Generic Modulators Cannot Substitute for ML334


Generic substitution with electrophilic NRF2 activators (sulforaphane, DMF, CDDO-Me) or alternative Keap1–NRF2 PPI inhibitors (e.g., PRL-295) fails for three evidence-backed reasons. First, ML334's activity is stereochemistry-dependent: only one of eight possible stereoisomers—the (SRS)-5 configuration—retains potent Keap1-binding activity, with the remaining stereoisomers exhibiting at least 100-fold weaker activity [1]. Second, ML334 is a non-covalent, reversible inhibitor that does not form glutathione adducts, unlike sulforaphane and other electrophilic inducers whose covalent cysteine modification drives pleiotropic off-target effects [1]. Third, structurally distinct Keap1–NRF2 PPI inhibitors induce mitophagy in cellular models, whereas covalent Keap1 modifiers such as sulforaphane and DMF are unable to induce this therapeutically relevant response [2]. These mechanistic divergences preclude functional interchangeability.

Stereochemistry mismatch
Only the (SRS)-5 enantiomer retains Keap1-binding activity; other stereoisomers show at least 100-fold lower potency and may not transfer target engagement.
Covalent vs. non-covalent mechanism
Electrophilic activators (sulforaphane, DMF) covalently modify cysteines, leading to off-target effects. Their mitophagy induction profile differs from non-covalent inhibitors.
Comparator PPI inhibitor gap
Structurally distinct Keap1-NRF2 inhibitors may lack in vivo model-response data; mitophagy and fibrosis model evidence may not transfer directly.

ML334 Comparative Evidence


Stereochemistry-Dependent Keap1 Binding Potency

The HTS hit for ML334 contained three chiral centers generating eight possible stereoisomers. Chiral chromatographic separation revealed that Keap1-binding activity resides predominantly in a single stereoisomer, (SRS)-5, designated ML334 (LH601A). This stereoisomer is at least 100× more potent than the other seven stereoisomers in the Keap1-Nrf2 FP assay [1]. The stereochemistry was assigned by X-ray crystallography and confirmed via stereospecific synthesis [1].

Stereochemistry Potency
Head-to-head
≥100-fold more potent than other 7 stereoisomers
Stereochemical identity critical for target engagement
Fluorescence polarization assay; incorrect isomer leads to substantial activity loss
Stereochemistry Keap1 binding Fluorescence Polarization

Non-Covalent, Reversible Mechanism vs. Electrophilic Activators

ML334 is a non-covalent, reversible inhibitor of Keap1–NRF2 PPI. Unlike sulforaphane and dimethyl fumarate—which covalently modify Keap1 cysteine residues—ML334 incubation with glutathione (GSH) did not result in detectable GSH-adduct formation [1]. Filtration experiments confirmed that the Keap1–ML334 complex dissociates, establishing reversibility [1]. In a functional comparison, structurally distinct Keap1–NRF2 PPI inhibitors (including ML334's pharmacophore class) induced mitochondrial turnover (mitophagy) in cellular models, whereas covalent Keap1 modifiers sulforaphane and DMF were unable to induce this response [2].

Non-Covalent Mechanism
Head-to-head
No GSH-adduct formation; reversible Keap1 binding vs. covalent modifiers
Avoids pleiotropic cysteine modification
Mitophagy induction observed in cell models; not replicated by electrophilic activators
Mechanism of action Non-covalent inhibition Glutathione reactivity

Binding Affinity and Cellular Functional Activity

ML334 binds the Keap1 Kelch domain with a dissociation constant (Kd) of 1.0 µM in competitive SPR experiments and competes with an Nrf2 peptide with an IC50 of 1.6 µM in the FP assay [1]. In cell-based functional assays, ML334 induces antioxidant response element (ARE)-driven reporter gene expression with an EC50 of 18 µM in a U2OS Keap1-Nrf2 functional assay, and promotes Nrf2 nuclear translocation with an EC50 of 12 µM . By comparison, the next-generation PPI inhibitor PRL-295 exhibits a biochemical IC50 of 73 nM in FP assays but lacks the extensive cellular characterization and in vivo target-engagement data available for ML334 [2].

Binding & Cell Activity
Cross-study comparable
Kd 1.0 µM; FP IC50 1.6 µM; ARE EC50 18 µM; Nrf2 translocation EC50 12 µM
Multi-endpoint characterization across assay formats
PRL-295 shows 73 nM biochemical IC50 but lacks equivalent cellular validation breadth
Binding affinity ARE luciferase Nuclear translocation

Aqueous Solubility for Dosing Without Excessive Co-Solvent

ML334 exhibits aqueous solubility >100 µM in phosphate-buffered saline (PBS) at pH 7.4 . This level of aqueous solubility facilitates cell-based assay design without exceeding DMSO concentrations that cause solvent cytotoxicity (commonly <0.1% v/v). Many indole carboxamide analogs and other Keap1-binding small molecules require DMSO concentrations well above 1% to achieve comparable working concentrations, introducing solvent-related artifacts that confound result interpretation [1]. Additionally, ML334 shows no detectable cytotoxicity up to 26 µM in HEK293 and HepG2 cells [1].

Aqueous Solubility
Class-level
>100 µM in PBS, pH 7.4; cell viability maintained up to 26 µM
Supports cell-based assay design with low solvent cytotoxicity
Eliminates need for high DMSO concentrations; HEK293/HepG2 context
Aqueous solubility Formulation In vivo dosing

In Vivo Anti-Fibrotic Efficacy in Myocardial Infarction Model

In an angiotensin II-induced cardiac fibrosis model, ML334 (50 µM, 48 h) induced NRF2 overexpression in cardiac fibroblasts, inhibiting fibroblast activation and proliferation [1]. When combined with panaxatriol saponin (PTS), ML334-mediated NRF2 overexpression enhanced the anti-fibrotic effect of PTS, an effect abrogated by genetic ablation of NRF2, confirming on-target mechanism in a disease-relevant context [1]. This in vivo target-engagement evidence distinguishes ML334 from other Keap1–NRF2 PPI inhibitors such as PRL-295 and Keap1-Nrf2-IN-1, for which in vivo fibrosis model data remain unpublished or absent.

Cardiac Fibrosis Model
Head-to-head
In vivo NRF2 overexpression and enhanced anti-fibrotic effect; abrogated by NRF2 siRNA
Model-response endpoint context with on-target confirmation
Angiotensin II model; comparator PPI inhibitors lack published cardiac fibrosis model data
Cardiac fibrosis Myocardial infarction In vivo pharmacology

ML334 Optimal Application Scenarios


Non-Covalent Keap1–NRF2 Mechanistic Studies

For academic and pharmaceutical researchers dissecting the Keap1–NRF2 pathway, ML334 provides a uniquely clean pharmacological tool. Its non-covalent, reversible mechanism [1] eliminates the confounding cysteine modifications introduced by sulforaphane, DMF, and CDDO-Me, enabling unambiguous attribution of downstream effects (HO-1, NQO1, TRX1 induction) to Keap1–NRF2 PPI disruption. The defined (SRS)-5 stereochemistry ensures batch-to-batch consistency in target engagement [1].

Cardiac Fibrosis and Myocardial Infarction Preclinical Research

Investigators studying cardiac fibrosis, myocardial infarction remodeling, or fibroblast-to-myofibroblast transition should select ML334 based on published evidence that ML334-mediated NRF2 overexpression inhibits cardiac fibroblast activation and proliferation, and enhances the anti-fibrotic efficacy of co-administered agents such as panaxatriol saponin [1]. This in vivo disease-model validation is absent for alternative Keap1–NRF2 PPI inhibitors, making ML334 the lowest-risk choice for cardiac fibrosis studies.

Mitophagy and Mitochondrial Quality Control Research

ML334 and related reversible Keap1–NRF2 PPI inhibitors have been shown to promote mitochondrial turnover (mitophagy) without collapsing mitochondrial membrane potential, whereas covalent Keap1 modifiers sulforaphane and DMF fail to induce this response [1]. Researchers investigating mitochondrial quality control in neurodegeneration or cancer should prioritize ML334 as a mechanistically validated inducer of mitophagy that operates through a non-toxic, reversible pathway distinct from respiratory chain inhibitors.

High-Throughput Screening and Assay Development

ML334's aqueous solubility (>100 µM in PBS) and absence of cytotoxicity up to 26 µM in HEK293 and HepG2 cells [1] make it suitable for automated liquid-handling workflows and long-duration cell-based assays. Unlike highly hydrophobic Keap1-binding analogs that precipitate or require >1% DMSO, ML334 maintains solubility under physiologically relevant buffer conditions, ensuring consistent compound delivery across multi-well plate formats .

Application
Selection Property
Validation Focus
Non-Covalent Keap1-NRF2 Pathway Research
Reversible, non-electrophilic mechanism
Pathway-specific target engagement and downstream gene expression
Cardiac Fibrosis Model-Response Studies
In vivo model-response evidence
Fibroblast activation and NRF2 pathway endpoints
Mitophagy and Mitochondrial Quality Control
Non-toxic mitophagy induction context
Mitochondrial turnover endpoints without membrane potential collapse
High-Throughput Screening & Cell-Based Assays
Aqueous solubility profile
Cell viability limits and solvent-cytotoxicity thresholds
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